

# Methyl 3-bromopropiolate synthesis from methyl propiolate

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## Compound of Interest

Compound Name: Methyl 3-bromopropiolate

Cat. No.: B1362460

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An In-depth Technical Guide to the Synthesis of **Methyl 3-bromopropiolate** from Methyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **methyl 3-bromopropiolate** from methyl propiolate. This transformation is a key step in the synthesis of various functionalized organic molecules and is of significant interest to researchers in drug development and materials science. This document details the underlying reaction mechanism, provides a summary of reaction parameters from various sources, and presents a detailed experimental protocol.

## Reaction Overview and Mechanism

The synthesis of **methyl 3-bromopropiolate** from methyl propiolate is an electrophilic bromination reaction of a terminal alkyne. The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a silver salt, such as silver nitrate ( $\text{AgNO}_3$ ), as a catalyst.<sup>[1]</sup><sup>[2]</sup> The role of the silver(I) ion is to act as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack.<sup>[3]</sup>

The reaction proceeds via the formation of a silver acetylide intermediate, which then reacts with NBS to yield the desired bromoalkyne and a silver halide precipitate. Acetone is a commonly used solvent for this transformation.<sup>[1]</sup><sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **methyl 3-bromopropiolate** as reported in the cited literature.

Table 1: Reactant and Reagent Stoichiometry

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Typical Molar Ratio (relative to Methyl Propiolate)	Reference
Methyl Propiolate	C <sub>4</sub> H <sub>4</sub> O <sub>2</sub>	84.07	1.0	[1]
N-Bromosuccinimide (NBS)	C <sub>4</sub> H <sub>4</sub> BrNO <sub>2</sub>	177.98	1.1 - 1.2	
Silver Nitrate (AgNO <sub>3</sub> )	AgNO <sub>3</sub>	169.87	0.1	[4]

Table 2: Reaction Conditions and Yields

Solvent	Temperature (°C)	Reaction Time (h)	Reported Yield (%)	Reference
Acetone	Room Temperature	2 - 6	88 - 97	[1][4]

## Experimental Protocols

Two detailed experimental protocols are provided below, based on established literature procedures.

### Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

## Materials:

- Methyl propiolate (4.0 g, 47.6 mmol)
- N-Bromosuccinimide (NBS) (9.8 g, 55 mmol)
- Silver nitrate ( $\text{AgNO}_3$ ) (0.8 g, 4.7 mmol)
- Acetone (100 mL)
- Celite

## Procedure:

- To a 250-mL round-bottomed flask equipped with a magnetic stirrer, add acetone (100 mL) and methyl propiolate (4.0 g, 47.6 mmol).
- Stir the solution at room temperature and add silver nitrate (0.8 g, 4.7 mmol).
- After 5 minutes, add N-bromosuccinimide (9.8 g, 55 mmol) in one portion.
- Continue stirring the reaction mixture at room temperature for 2 hours. A grayish precipitate will form.
- Filter the reaction mixture through a pad of Celite and rinse the filter cake with acetone (30–50 mL).
- Carefully remove the acetone from the filtrate by rotary evaporation at approximately 20°C under reduced pressure ( $\approx 20$  mm).
- Purify the resulting oily residue by bulb-to-bulb distillation at room temperature under high vacuum ( $\approx 0.1$  mm) to afford **methyl 3-bromopropiolate** as a colorless liquid (7.0–7.5 g, 90–97% yield).

## Protocol 2: Larger Scale Synthesis

This protocol is adapted from a procedure found on ChemicalBook.[4]

## Materials:

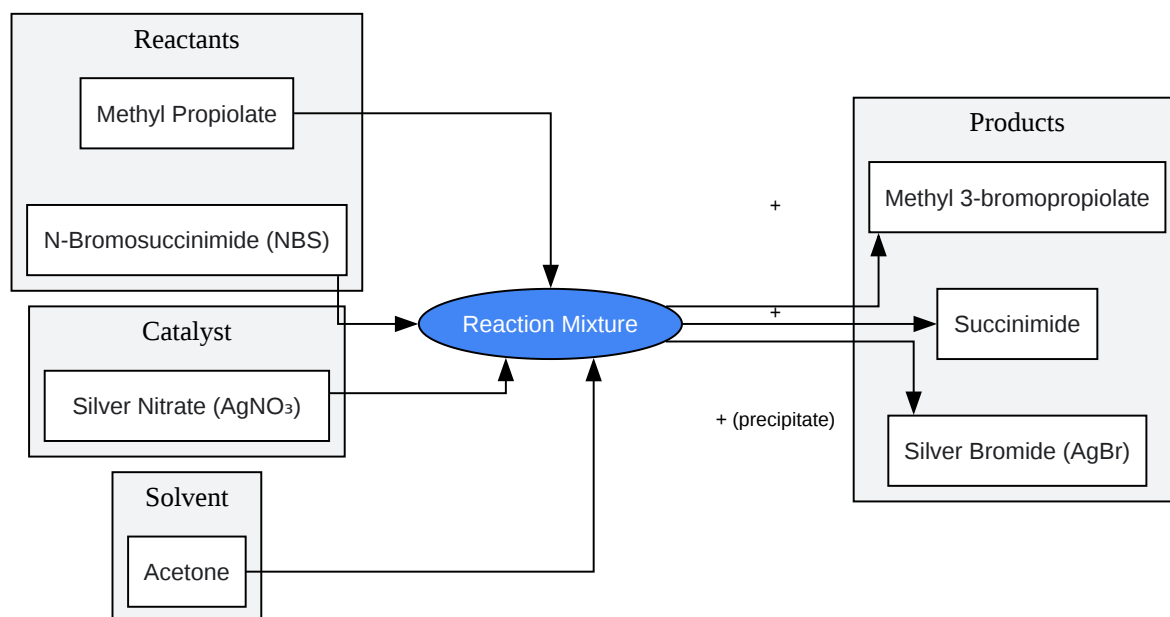
- Methyl propiolate (52 mL, 0.583 mol)
- Recrystallized N-Bromosuccinimide (NBS) (120 g, 0.674 mol)
- Silver nitrate ( $\text{AgNO}_3$ ) (9.9 g, 0.0583 mol)
- Acetone (1700 mL)
- Hexane

## Procedure:

- In a suitable reaction vessel under a nitrogen atmosphere, combine methyl propiolate (52 mL, 0.583 mol) and recrystallized N-bromosuccinimide (120 g, 0.674 mol) in acetone (1700 mL).
- Add pure silver nitrate (9.9 g, 0.0583 mol) to the solution in a single portion.
- Stir the reaction mixture at room temperature for 6 hours.
- After the reaction is complete, remove the acetone under reduced pressure (bath temperature 25°C) to obtain a gray slurry.
- Wash the slurry with hexane (2 x 200 mL) and filter to remove the gray solid.
- Concentrate the filtrate under vacuum to yield the crude product as a pale yellow oil (95 g).
- Purify the crude product by short path distillation under reduced pressure (65°C, ca. 25 mmHg) with the receiver cooled in a dry ice/acetone bath to give **methyl 3-bromopropiolate** as a pale yellow oil (83.7 g, 88% yield).

## Visualizations

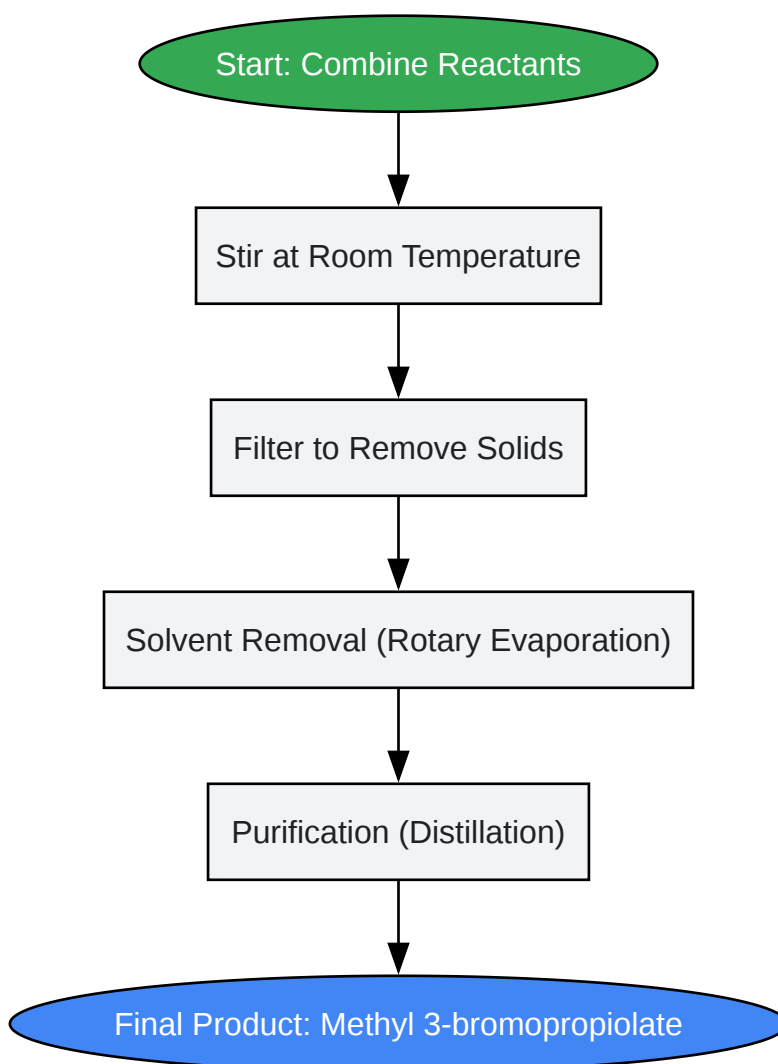
## Reaction Pathway



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Caption: Reaction scheme for the synthesis of **methyl 3-bromopropiolate**.

Experimental Workflow



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Caption: General experimental workflow for the synthesis.

## Safety Considerations

- Methyl propiolate and its bromo derivatives are lachrymators and should be handled in a well-ventilated fume hood.[1]
- Distillation of bromopropiolates should be conducted behind a safety shield.[1]
- N-bromosuccinimide is a source of bromine and should be handled with care. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[5] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[5]

- Reactions involving NBS can be exothermic, and appropriate precautions should be taken, especially on a larger scale.[5]

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